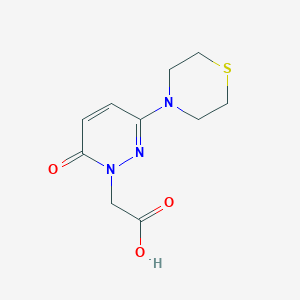
2-(6-oxo-3-thiomorpholinopyridazin-1(6H)-yl)acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of related heterocyclic compounds involves multi-step reactions starting from basic heterocyclic rings such as pyridines and pyridazines. For instance, the synthesis of (2-oxo-2,3-dihydroimidazo[1,2-a]pyridin-3-yl)acetic acids involves acylation with anhydrides followed by Michael addition . Although the exact synthesis route for 2-(6-oxo-3-thiomorpholinopyridazin-1(6H)-yl)acetic acid is not provided, similar strategies could potentially be applied, with modifications to introduce the thiomorpholine group.
Molecular Structure Analysis
The molecular structure of compounds with pyridazine rings can be elucidated using techniques such as NMR spectroscopy and X-ray crystallography. The molecular conformations in solution and crystal form can differ, as discussed in the structural studies of related compounds . The presence of substituents such as the thiomorpholine group in the compound of interest would influence its conformation and could be studied using similar methods.
Chemical Reactions Analysis
The chemical reactivity of pyridazine derivatives can vary depending on the substituents attached to the ring. For example, the reaction of 2-(3-carboxy-1-methylindole)acetic acid anhydride with aryldiazonium salts leads to the formation of α-hydrazono anhydrides, which can further react to form various pyridazinoindole derivatives . The thiomorpholine group in the compound of interest could also participate in reactions, potentially acting as a nucleophile or an electrophile depending on the reaction conditions.
Physical and Chemical Properties Analysis
The physical and chemical properties of pyridazine derivatives are influenced by their molecular structure. For example, the presence of an ester group as in ethyl (6-methyl-3-oxopyridazin-2-yl) acetate affects its ability to inhibit corrosion in acidic environments . The compound of interest, with both acetic acid and thiomorpholine functionalities, would likely exhibit unique solubility, acidity, and potential for intermolecular interactions, which could be inferred from studies on similar compounds.
Aplicaciones Científicas De Investigación
Esterification and Amidation Applications : This compound has been utilized in the synthesis of esters and amides. For instance, derivatives of pyridazin-1-yl phosphoric acid esters, closely related to the queried compound, have demonstrated efficiency as coupling agents in the esterification of carboxylic acids (Won et al., 2007). Similarly, derivatives like (4,5-dichloro-6-oxo-6H-pyridazin-1-yl)phosphoric acid diethyl ester have been effectively used for the amidation of carboxylic acids (Kang et al., 2008).
Synthesis of Heterocyclic Compounds : Several studies have focused on the synthesis of various heterocyclic compounds using pyridazinone derivatives. These include the synthesis of pyridazino[4,5-b]indole derivatives from related acetic acid anhydrides (Monge et al., 1986) and the creation of thiazolidin-4-ones based on chromen-4-yl acetic acid derivatives (Čačić et al., 2009).
Herbicidal Applications : Derivatives of thiazolo[4,5-b]pyridine-3(2H)-acetic acid, which are structurally similar to the queried compound, have shown significant herbicidal activity, particularly against dicotyledonous species (Hegde & Mahoney, 1993).
Biological Activities : Compounds structurally related to 2-(6-oxo-3-thiomorpholinopyridazin-1(6H)-yl)acetic acid have been evaluated for various biological activities. These include studies on analgesic-anti-inflammatory and antimicrobial activities of compounds containing benzoxazolinones (Salgın-Gökşen et al., 2007) and the synthesis and evaluation of antibacterial activity of benzoxazine analogues (Kadian et al., 2012).
Fluorescent Labeling : A novel fluorophore, 6-methoxy-4-quinolone, derived from an indole-3-acetic acid analogue, has shown potential for use in biomedical analysis due to its strong fluorescence in a wide pH range (Hirano et al., 2004).
Propiedades
IUPAC Name |
2-(6-oxo-3-thiomorpholin-4-ylpyridazin-1-yl)acetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3O3S/c14-9-2-1-8(11-13(9)7-10(15)16)12-3-5-17-6-4-12/h1-2H,3-7H2,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYXXJUUOUZZGJW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCCN1C2=NN(C(=O)C=C2)CC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Ethylbutyl 2-cyano-2-[3-(2,6-dimethylmorpholin-4-yl)quinoxalin-2-yl]acetate](/img/structure/B3000949.png)
![1'-(isoxazole-5-carbonyl)-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one](/img/structure/B3000950.png)

![7-Methyl-4-[(4-phenylpiperazin-1-yl)methyl]chromen-2-one](/img/structure/B3000953.png)
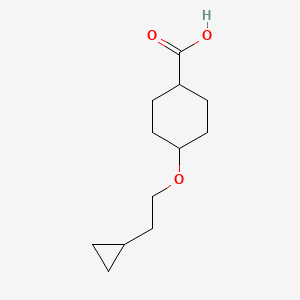

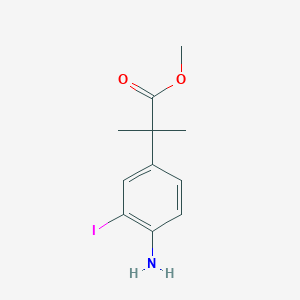
![7,7-Difluoro-2-oxabicyclo[4.1.0]heptane-1-carboxylic acid](/img/structure/B3000959.png)
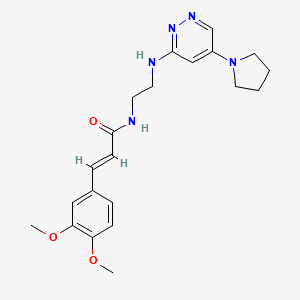
![2-(((Benzyloxy)carbonyl)amino)-7-(tert-butoxycarbonyl)-7-azaspiro[3.5]nonane-2-carboxylic acid](/img/structure/B3000966.png)
![7-Chloro-2-{[2-(3,4-dihydroxyphenyl)-2-oxoethyl]sulfanyl}-3-[(oxolan-2-yl)methyl]-3,4-dihydroquinazolin-4-one](/img/structure/B3000967.png)
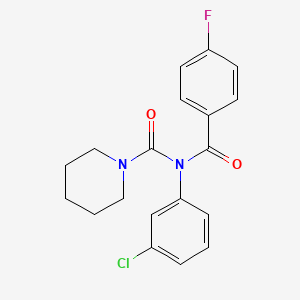
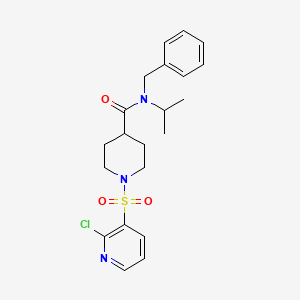
![3-(4-Fluorophenyl)-5-{1-[(2-methylphenyl)acetyl]pyrrolidin-2-yl}-1,2,4-oxadiazole](/img/structure/B3000972.png)